1-Benzylpyrazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylpyrazolidine-3-thione is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpyrazolidine-3-thione can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyrazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as alkyl halides or aryl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Benzylpyrazolidine-3-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzylpyrazolidine-3-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
1-Benzylpyrazolidine-3-thione can be compared with other similar compounds, such as:
1,2,4-Triazolidine-3-thione: This compound also exhibits acetylcholinesterase inhibitory activity but differs in its chemical structure and specific binding interactions.
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure but have different pharmacological profiles and applications.
Uniqueness: this compound stands out due to its unique combination of a benzyl group and a thione moiety, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
166879-79-4 |
---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-benzylpyrazolidine-3-thione |
InChI |
InChI=1S/C10H12N2S/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) |
InChI Key |
LQVOSVMNQINPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(NC1=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.